3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine is a complex organic compound that features a unique combination of aziridine, fluorophenyl, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine typically involves multiple steps, starting with the preparation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce amines .
Scientific Research Applications
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine involves its interaction with specific molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Compounds containing aziridine rings are known for their reactivity and potential bioactivity.
Fluorophenyl derivatives: These compounds are often explored for their pharmacological properties.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine is unique due to its combination of aziridine, fluorophenyl, and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-6-15(14-2-1-5-20-9-14)7-18(8-16)22-12-17-11-21(17)10-13-3-4-13/h1-2,5-9,13,17H,3-4,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUUYIYFNSOERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC(=CC(=C3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.